molecular formula C21H20N4OS B11302652 N-(4-ethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine

N-(4-ethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B11302652
M. Wt: 376.5 g/mol
InChI Key: RRZVKZSPABUFAZ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a 4-ethoxyphenylamine group at position 3 and a 4-(methylsulfanyl)phenyl group at position 2.

Properties

Molecular Formula

C21H20N4OS

Molecular Weight

376.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C21H20N4OS/c1-3-26-17-8-6-16(7-9-17)23-21-20(15-4-10-18(27-2)11-5-15)24-19-14-22-12-13-25(19)21/h4-14,23H,3H2,1-2H3

InChI Key

RRZVKZSPABUFAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step may involve a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the imidazo[1,2-a]pyrazine intermediate.

    Attachment of the methylsulfanylphenyl group: This can be done through a coupling reaction, such as Suzuki or Stille coupling, using appropriate catalysts and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The imidazo[1,2-a]pyrazine scaffold is highly modular, with substitutions at positions 2 and 3 significantly altering properties. Key analogs include:

Compound Name Position 2 Substituent Position 3 Substituent Key Features Reference
Target Compound 4-(methylsulfanyl)phenyl 4-ethoxyphenylamine Ethoxy (electron-donating), SMe (moderate lipophilicity) N/A
N-Cyclohexyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine (10j) 4-nitrophenyl (-NO₂) Cyclohexylamine Nitro (electron-withdrawing), bulky amine
2-(4-Aminophenyl)-N-cyclohexylimidazo[1,2-a]pyrazin-3-amine (10k) 4-aminophenyl (-NH₂) Cyclohexylamine Amino (electron-donating), improved H-bonding
2-(4-(3,5-dimethylisoxazol-4-yl)phenyl)-N-isopropylimidazo[1,2-a]pyrazin-3-amine (38) 4-(3,5-dimethylisoxazolyl)phenyl Isopropylamine Isoxazole (aromatic heterocycle), moderate steric hindrance
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine 4-(methylsulfonyl)phenyl (-SO₂Me) Phenylamine Sulfone (strongly electron-withdrawing)

Key Observations :

  • Electron Effects: The ethoxy group in the target compound is electron-donating, similar to the amino group in 10k, whereas nitro (10j) and sulfonyl () groups are electron-withdrawing.

Physicochemical Properties

Melting points and spectral data for select analogs:

Compound Name Melting Point (°C) $ ^1H $ NMR (δ, ppm) ESI-HRMS (m/z) Reference
Target Compound Not reported Not available Not available N/A
10i (4-dimethylaminophenyl analog) 210–213 8.42 (d, 1H), 7.85 (d, 2H), 3.10 (s, 6H) Calculated: 294.12; Found: 294.15
10j (4-nitrophenyl analog) 154–156 8.65 (d, 1H), 8.25 (d, 2H), 3.80–3.60 (m, 1H) Calculated: 364.14; Found: 364.16
38 (isoxazolyl analog) Not reported 8.88 (d, 1H), 8.37 (d, 1H), 2.47 (s, 3H) APCI: 347.9 [M+1]
COX-2 inhibitor (methylsulfonyl analog) Not reported 8.07 (d, 2H), 7.39 (d, 2H), 2.46 (s, 3H) ESI-MS: 342.1 [M+H]⁺

Analysis :

  • Melting points correlate with substituent polarity; amino and nitro groups (10i, 10j) increase intermolecular interactions, raising melting points compared to alkylated analogs.
  • The target compound’s methylsulfanyl group may lower its melting point relative to sulfonyl analogs due to reduced polarity.

Implications for Target Compound :

  • The methylsulfanyl group may offer a balance between lipophilicity and metabolic stability compared to sulfonyl/sulfinyl groups.
  • Ethoxy groups are associated with improved pharmacokinetics in other drug candidates (e.g., prolonged half-life) .

Biological Activity

N-(4-ethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine (CAS 1185147-18-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyrazine core, which is known for its ability to interact with various biological targets. The ethoxy and methylsulfanyl substituents enhance its pharmacological profile by potentially influencing solubility and receptor binding affinity.

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyrazine exhibit notable anticancer properties. A study focused on related compounds demonstrated that they act as potent inhibitors of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), a negative regulator of the cGAS-STING pathway involved in immune response. The compound exhibited an IC50 value of 5.70 nM against ENPP1, indicating strong inhibitory potential .

In vivo studies showed that when administered in combination with anti-PD-1 antibodies, the compound significantly enhanced tumor growth inhibition rates, achieving up to 77.7% in murine models . This suggests its potential as an immunotherapeutic agent.

Antimicrobial Activity

Imidazo[1,2-a]pyrazine derivatives have also been explored for their antimicrobial properties. These compounds have shown efficacy against various bacterial strains and fungi, making them valuable candidates for developing new antimicrobial agents . The structure-activity relationship (SAR) studies indicate that modifications to the imidazo core can enhance antimicrobial potency while minimizing cytotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

  • ENPP1 Inhibition : By inhibiting ENPP1, the compound enhances the STING pathway, which is crucial for activating immune responses against tumors .
  • Interaction with DNA and RNA : The imidazo[1,2-a]pyrazine scaffold allows for interactions with nucleic acids, potentially disrupting cellular processes essential for pathogen survival or cancer cell proliferation .

Case Study 1: Antitumor Efficacy

In a recent study published in October 2024, the compound was tested alongside anti-PD-1 therapy in mice with established tumors. The results indicated not only enhanced tumor inhibition but also improved survival rates compared to controls . This underscores its potential as a combination therapy in cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another study evaluated a series of imidazo derivatives against drug-resistant bacterial strains. The findings revealed that specific modifications led to compounds with significant antibacterial activity while maintaining low toxicity levels in human cell lines .

Data Summary

Activity IC50 Value Target Study Reference
ENPP1 Inhibition5.70 nMENPP1
Tumor Growth Inhibition77.7%Murine models
Antibacterial ActivityVariesVarious bacterial strains

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